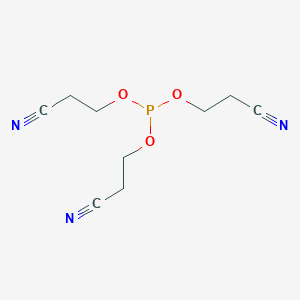
Tris(2-cyanoethyl) phosphite
Vue d'ensemble
Description
Tris(2-cyanoethyl) phosphite is an organophosphorus compound with the molecular formula C9H12N3O3P It is a white solid that is stable under normal conditions
Méthodes De Préparation
Tris(2-cyanoethyl) phosphite can be synthesized through the reaction of phosphorus trichloride with 3-hydroxypropionitrile in the presence of a hydrogen chloride chelating agent and an organic alkali metal salt. The reaction is carried out under protective gas at a controlled temperature . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound through optimized reaction conditions and purification steps.
Analyse Des Réactions Chimiques
Tris(2-cyanoethyl) phosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tris(2-cyanoethyl) phosphate.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: It can undergo substitution reactions with halides and other electrophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Tris(2-cyanoethyl) phosphite has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: It is used in the synthesis of biologically active compounds and as a reducing agent in biochemical studies.
Industry: It is used in the production of flame retardants, plasticizers, and stabilizers for polymers
Mécanisme D'action
The mechanism of action of tris(2-cyanoethyl) phosphite involves its ability to act as a reducing agent and a ligand. It can donate electrons to form stable complexes with metals, which can then participate in various catalytic processes. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparaison Avec Des Composés Similaires
Tris(2-cyanoethyl) phosphite can be compared with similar compounds such as tris(2-cyanoethyl) phosphate and tris(2-cyanoethyl) phosphine. While all three compounds contain the 2-cyanoethyl group, they differ in their chemical properties and applications:
Tris(2-cyanoethyl) phosphate: More stable and used as a flame retardant.
Tris(2-cyanoethyl) phosphine: Used as a ligand in coordination chemistry and as a reducing agent
Propriétés
IUPAC Name |
tris(2-cyanoethyl) phosphite | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N3O3P/c10-4-1-7-13-16(14-8-2-5-11)15-9-3-6-12/h1-3,7-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAJVNEZTCILNQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COP(OCCC#N)OCCC#N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N3O3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzo[g]isoquinoline](/img/structure/B3188944.png)
![Benzo[g]phthalazine](/img/structure/B3188949.png)







![3-Bromo-2-(4-fluorophenyl)-6-(trifluoromethyl)pyrazolo[1,5-A]pyridine](/img/structure/B3189023.png)
![2,3-Dichlorobenzo[f]quinoxaline](/img/structure/B3189036.png)



